molecular formula C28H25FN2O5 B4611960 5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4611960
M. Wt: 488.5 g/mol
InChI Key: NNKJCSAQPZDHAQ-JCMHNJIXSA-N
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Description

5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.17475006 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives have been synthesized for various biological activities. For example, the synthesis and biological evaluation of pyrimidine linked with morpholinophenyl derivatives have shown significant larvicidal activity against certain larvae, indicating potential applications in pest control and insect-borne disease mitigation (S. Gorle et al., 2016). This suggests that related compounds, including 5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, could be explored for similar bioactive properties.

Aggregation-Induced Emission

Research into the spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones reveals their potential in developing efficient luminescent materials. These compounds exhibit aggregation-induced emission (AIE) characteristics, making them useful as fluorescent probes (S. Mendigalieva et al., 2022). This property is relevant for creating novel optical materials and sensors, suggesting that this compound could have applications in these areas due to its structural similarity.

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products have shown promising anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). These findings highlight the potential of pyrimidine derivatives in pharmaceutical development, suggesting that compounds like this compound could be explored for their therapeutic efficacy.

Antiviral Microbicides

Studies on novel fluoro analogues of MKC442 have identified compounds with potent and selective activity against various HIV-1 strains, demonstrating their potential as microbicides (Yasser M Loksha et al., 2014). This research avenue suggests that structurally related pyrimidine derivatives, including this compound, could offer new opportunities in antiviral therapy development.

Properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-3-18-9-12-21(13-10-18)31-27(33)22(26(32)30-28(31)34)15-19-11-14-24(25(16-19)35-4-2)36-17-20-7-5-6-8-23(20)29/h5-16H,3-4,17H2,1-2H3,(H,30,32,34)/b22-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJCSAQPZDHAQ-JCMHNJIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OCC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OCC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.